molecular formula C6H7BrN2O B1441378 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide CAS No. 272438-84-3

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Cat. No.: B1441378
CAS No.: 272438-84-3
M. Wt: 203.04 g/mol
InChI Key: ZWEPELRETUIYDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide: is a heterocyclic compound that belongs to the class of imidazoles Imidazoles are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrrole derivative with an imidazole precursor in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, can occur at various positions on the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.

Scientific Research Applications

Chemistry: In chemistry, 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting specific enzymes involved in disease pathways, making it a candidate for therapeutic development.

Medicine: In medicine, the compound is being investigated for its potential use in treating various diseases, including cancer and infectious diseases. Its ability to interact with biological targets makes it a valuable lead compound in drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide involves its interaction with specific molecular targets. It can bind to enzyme active sites, inhibiting their activity and thereby affecting biological pathways. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and leading to the inhibition of enzyme function.

Comparison with Similar Compounds

    6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar core structure but differs in its substitution pattern and biological activity.

    5H,6H,7H-Pyrrolo[1,2-a]imidazol-7-ol: Another related compound with different functional groups and applications.

Uniqueness: 5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide is unique due to its specific substitution pattern and the presence of the hydrobromide salt, which can influence its solubility and reactivity. Its distinct structure allows for unique interactions with biological targets, making it a valuable compound in scientific research and industrial applications.

Properties

IUPAC Name

5,6-dihydropyrrolo[1,2-c]imidazol-7-one;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O.BrH/c9-6-1-2-8-4-7-3-5(6)8;/h3-4H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWEPELRETUIYDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=NC=C2C1=O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30725214
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

272438-84-3
Record name 5,6-Dihydro-7H-pyrrolo[1,2-c]imidazol-7-one--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30725214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 2
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 3
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 4
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 5
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide
Reactant of Route 6
5H-Pyrrolo[1,2-c]imidazol-7(6H)-one hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.